molecular formula C7H4BrClF2O B1344105 1-Bromo-4-chloro-2-(difluoromethoxy)benzene CAS No. 1056942-37-0

1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Cat. No. B1344105
CAS RN: 1056942-37-0
M. Wt: 257.46 g/mol
InChI Key: HJBFVAQNOQRMEJ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a difluoromethoxy group attached to a benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions and functional groups on the benzene ring have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of halogenated benzene derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves selective halogenation and functionalization of the benzene ring. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, was achieved through a series of synthetic procedures and characterized using various spectroscopic techniques . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with a brominating agent in acidic media, demonstrating the versatility of halogenated benzene compounds as starting materials for organometallic synthesis . These methods could potentially be adapted for the synthesis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often characterized using spectroscopic methods. For example, the experimental and theoretical investigation of 1-bromo-4-chlorobenzene provided detailed information on vibrational frequencies, optimized structures, and the impact of di-substituted halogens on the benzene molecule . Crystal structure analysis of related compounds, such as 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, revealed significant differences in the dihedral angles between the benzene rings, indicating the influence of halogen substitution on molecular conformation .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions, which can be used to further modify the compound or synthesize new derivatives. The addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, for instance, facilitated the synthesis of conjugated dienes with terminal CF3 groups . Arynes generated from halogenated benzene compounds, such as 1-bromo-2-(trifluoromethoxy)benzene, were used in [4+2] cycloadditions to produce naphthalene derivatives . These reactions highlight the reactivity of bromo and chloro substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, for example, were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states, indicative of aggregation-induced emission (AIE) characteristics . The vibrational spectroscopy studies of 1-bromo-4-chlorobenzene provided insights into IR intensities, Raman activities, and frequency estimation analyses, which are essential for understanding the compound's behavior under different conditions .

Scientific Research Applications

Reagent-modulated Site Selectivities 1-Bromo-4-chloro-2-(difluoromethoxy)benzene demonstrates significant potential in organic synthesis, particularly in reagent-modulated site selectivity. For instance, it undergoes deprotonation adjacent to the halogen substituent under specific conditions, illustrating its utility in regioselective synthesis. This characteristic is exploited to achieve optional site selectivities, enabling the production of various intermediates for further chemical transformations. Such processes are vital for constructing complex molecules with high precision and efficiency in pharmaceuticals and material sciences (Mongin, Desponds, & Schlosser, 1996).

Crystal Structure and Computational Chemistry The crystal structure and computational chemistry of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene and its analogues have been extensively studied, providing insights into their physical and chemical properties. These studies include analyses of crystal structure, Hirshfeld surface analysis, and computational modeling. Understanding the structural properties of such compounds is crucial for the design of new materials and pharmaceuticals with desired properties (Jotani, Lee, Lo, & Tiekink, 2019).

Synthetic Pathways to Complex Organic Molecules 1-Bromo-4-chloro-2-(difluoromethoxy)benzene serves as a precursor in the synthesis of complex organic molecules, including naphthalenes and phenyllithium compounds. The ability to generate specific intermediates such as aryne from this compound underlines its significance in synthetic organic chemistry, enabling the creation of molecules with potential applications in medicinal chemistry and materials science (Schlosser & Castagnetti, 2001).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or reagents .

properties

IUPAC Name

1-bromo-4-chloro-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBFVAQNOQRMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure disclosed in Published PCT Patent Application No. WO2011/003065 A2. To a solution of 2-bromo-5-chlorophenol (4.34 g, 20.92 mmol) (the oil from above) in N,N-dimethylformamide (21.8 mL, 20.9 mmol) was added sodium chlorodifluoroacetate (7.34 g, 48.1 mmol), cesium carbonate (9.54 g, 29.3 mmol), and water (2.18 mL, 20.9 mmol). The reaction was stirred at 100° C. for 16 h. The reaction was cooled to room temperature and partitioned between EtOAc (100 mL) and water (50 mL). The aqueous layer was extracted with EtOAc (2×70 mL). The organic layers were combined and washed with water (2×50 mL), 10% aq. citric acid (1×30 mL), brine, dried over MgSO4, filtered, and concentrated to afford 1-bromo-4-chloro-2-(difluoromethoxy)benzene (4.35 g, 16.9 mmol). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.30 (dd, J=2.3, 8.6 Hz, 1H), 7.37 (t, J=73 Hz, 1H), 7.49 (dt, J=2.40, 0.81 Hz, 1H), 7.79 (d, J=8.6 Hz, 1H).
[Compound]
Name
003065 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step Two
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
7.34 g
Type
reactant
Reaction Step Two
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9.54 g
Type
reactant
Reaction Step Two
Name
Quantity
2.18 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-chlorophenol (1 g, 4.8 mmol) in DMF/water (45 mL/5 mL) was added sodium chlorodifluoroacetate (1.95 g, 12.0 mmol) and cesium carbonate (3.14 g, 9.64 mmol), and the reaction mixture was heated to 100° C. for 4 hours. The reaction mixture was cooled and diluted with TBME (20 mL) and water (20 mL). The organic layer was collected, washed with saturated aqueous NaHCO3 solution, brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound (1.21 g, 98%), which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
98%

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